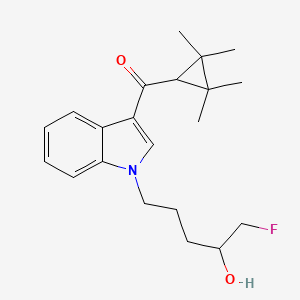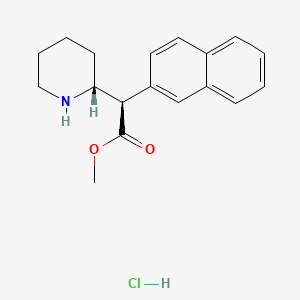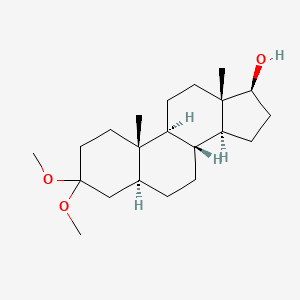
Sarafotoxin S6a
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sarafotoxin S6a es un potente péptido vasoconstrictor que se encuentra en el veneno de la serpiente Atractaspis engaddensis . Pertenece a la familia de las sarafotoxinas, que comparte similitudes estructurales y funcionales con las endotelinas, un grupo de péptidos conocidos por sus fuertes propiedades vasoconstrictoras . This compound está compuesta por veintiún residuos de aminoácidos que se pliegan en una estructura terciaria definida estabilizada por puentes disulfuro .
Aplicaciones Científicas De Investigación
Sarafotoxin S6a has several scientific research applications, including:
Mecanismo De Acción
Sarafotoxin S6a ejerce sus efectos uniéndose a los receptores de endotelina, específicamente al receptor de endotelina tipo A (ETA) y al receptor de endotelina tipo B (ETB) . Al unirse, activa estos receptores, lo que lleva a la vasoconstricción y otras respuestas fisiológicas . La alta afinidad del péptido por estos receptores y su similitud estructural con las endotelinas contribuyen a su potente actividad biológica .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Sarafotoxin S6a is an endothelin receptor agonist . It has been shown to have a high affinity for endothelin receptors, specifically the ETA and ETB subtypes . The interaction between this compound and these receptors can lead to various biochemical reactions, such as the contraction of pig coronary artery .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it can decrease cardiac output by inducing left ventricular dysfunction . It can also increase airway pressures and lead to acute right ventricular dilatation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with endothelin receptors. It binds with a high affinity to these receptors, leading to the induction of hydrolysis of phosphoinositides in atrial and brain membranes .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have different effects over time. For example, it has been shown to have three independent effects in both mice and rats hearts: a rapid and marked vasoconstriction of the coronary vessels, a severe atrioventricular block, and a slower but very strong positive inotropic effect .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, it has been shown to decrease cardiac output by inducing left ventricular dysfunction at one lethal dose (LD50), while at the same dosage, it can induce right ventricular dysfunction with increased airway pressures .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: Sarafotoxin S6a se puede sintetizar mediante la síntesis de péptidos en fase sólida (SPPS), un método que se utiliza comúnmente para la producción de péptidos. La síntesis implica la adición gradual de aminoácidos a una cadena peptídica en crecimiento anclada a una resina sólida . Las condiciones de reacción suelen incluir el uso de grupos protectores para evitar reacciones secundarias no deseadas y la formación de puentes disulfuro para estabilizar la estructura del péptido .
Métodos de producción industrial: Si bien existe información limitada sobre la producción industrial de this compound, es probable que la síntesis a gran escala siga principios similares a los de la SPPS, con optimizaciones para el rendimiento y la pureza. El proceso implicaría sintetizadores de péptidos automatizados y pasos de purificación rigurosos, como la cromatografía líquida de alta resolución (HPLC), para garantizar la calidad del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones: Sarafotoxin S6a experimenta diversas reacciones químicas, que incluyen:
Sustitución: Los residuos de aminoácidos dentro del péptido se pueden sustituir para crear análogos con actividad biológica alterada.
Reactivos y condiciones comunes:
Principales productos formados:
Oxidación: Formación de la estructura nativa de this compound con puentes disulfuro.
Reducción: Generación de formas reducidas del péptido con grupos tiol libres.
Sustitución: Creación de análogos de péptidos con propiedades biológicas modificadas.
4. Aplicaciones en investigación científica
This compound tiene varias aplicaciones en investigación científica, que incluyen:
Comparación Con Compuestos Similares
Sarafotoxin S6a es parte de una familia de péptidos que incluye otras sarafotoxinas y endotelinas. Compuestos similares incluyen:
Sarafotoxin S6b: Otro miembro de la familia de las sarafotoxinas con ligeras variaciones en la secuencia de aminoácidos y la actividad biológica.
Endotelina-1, Endotelina-2, Endotelina-3: Péptidos endógenos con fuertes propiedades vasoconstrictoras y similitudes estructurales con las sarafotoxinas.
Singularidad: this compound es única debido a su origen en el veneno de serpiente y su secuencia específica de aminoácidos, lo que le confiere propiedades biológicas distintas . Sus potentes efectos vasoconstrictores y su alta afinidad por los receptores de endotelina la convierten en una herramienta valiosa en la investigación y en posibles aplicaciones terapéuticas .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Sarafotoxin S6a can be achieved through solid-phase peptide synthesis.", "Starting Materials": [ "Resin-bound amino acid (Fmoc-Arg(Pbf)-Wang resin)", "Fmoc-protected amino acids (Fmoc-Cys(Trt)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Val-OH, Fmoc-Leu-OH, Fmoc-Trp(Boc)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Pro-OH, Fmoc-Ile-OH, Fmoc-Gly-OH)", "Coupling reagents (HBTU, HOBt, DIPEA)", "Cleavage reagents (TFA, phenol, water, triisopropylsilane)" ], "Reaction": [ "Deprotection of Fmoc group using 20% piperidine in DMF", "Coupling of Fmoc-protected amino acids using HBTU, HOBt, and DIPEA as coupling reagents", "Cleavage of the peptide from the resin using TFA, phenol, water, and triisopropylsilane", "Purification using HPLC", "Oxidation of cysteine residues to form disulfide bonds using iodine or air oxidation" ] } | |
Número CAS |
126738-34-9 |
Fórmula molecular |
C105H156N28O34S5 |
Peso molecular |
2514.9 g/mol |
Nombre IUPAC |
3-[[5-amino-2-[[2-[[31-amino-7,22-bis(4-aminobutyl)-42-(2-amino-2-oxoethyl)-39-benzyl-4-(2-carboxyethyl)-10,19-bis(carboxymethyl)-13-(1-hydroxyethyl)-28-(hydroxymethyl)-45-(2-methylpropyl)-16-(2-methylsulfanylethyl)-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecazabicyclo[23.22.4]henpentacontane-36-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]-4-[[1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C105H156N28O34S5/c1-9-51(6)83(103(164)126-71(105(166)167)35-54-41-112-58-22-14-13-21-56(54)58)132-102(163)82(50(4)5)131-97(158)70(40-81(144)145)124-88(149)61(25-27-76(109)136)117-93(154)66(36-55-42-111-48-113-55)121-101(162)75-45-170-169-44-57(108)85(146)127-72(43-134)98(159)130-73-46-171-172-47-74(100(161)119-64(33-49(2)3)91(152)122-67(37-77(110)137)94(155)120-65(92(153)129-75)34-53-19-11-10-12-20-53)128-89(150)62(26-28-78(138)139)116-86(147)59(23-15-17-30-106)114-96(157)69(39-80(142)143)125-104(165)84(52(7)135)133-90(151)63(29-32-168-8)118-95(156)68(38-79(140)141)123-87(148)60(115-99(73)160)24-16-18-31-107/h10-14,19-22,41-42,48-52,57,59-75,82-84,112,134-135H,9,15-18,23-40,43-47,106-108H2,1-8H3,(H2,109,136)(H2,110,137)(H,111,113)(H,114,157)(H,115,160)(H,116,147)(H,117,154)(H,118,156)(H,119,161)(H,120,155)(H,121,162)(H,122,152)(H,123,148)(H,124,149)(H,125,165)(H,126,164)(H,127,146)(H,128,150)(H,129,153)(H,130,159)(H,131,158)(H,132,163)(H,133,151)(H,138,139)(H,140,141)(H,142,143)(H,144,145)(H,166,167) |
Clave InChI |
BOQKWORWRAYXSI-UHFFFAOYSA-N |
SMILES |
CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC6=CC=CC=C6)CC(=O)N)CC(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CCCCN)CC(=O)O)CCSC)C(C)O)CC(=O)O)CCCCN)CCC(=O)O)CO)N |
SMILES canónico |
CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC6=CC=CC=C6)CC(=O)N)CC(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CCCCN)CC(=O)O)CCSC)C(C)O)CC(=O)O)CCCCN)CCC(=O)O)CO)N |
Sinónimos |
2,2'-((1R,2Z,4S,5E,7S,8Z,10S,11Z,13S,14Z,16S,17Z,19S,20Z,22S,23Z,25R,26Z,28S,29Z,31R,36R,37Z,39S,40Z,42S,43Z,45S,46Z)-36-((1Z,3S,4Z,6S,7Z,9S,10Z,12S,13Z,15S,16Z,18S)-3-((1H-imidazol-5-yl)methyl)-15-((S)-sec-butyl)-18-carboxy-9-(carboxymethyl)-1,4,7, |
Origen del producto |
United States |
Q1: How does Sarafotoxin S6a induce a nociceptive response in mice?
A: this compound, similar to Endothelin-1 and Endothelin-2, induces a nociceptive response in mice primarily by activating Endothelin receptors []. While both ETA and ETB receptors are involved in endothelin-mediated nociception, this compound exhibits a higher affinity for the ETA receptor subtype []. The exact mechanism by which ETA receptor activation leads to nociception requires further investigation, but it likely involves neuronal signaling pathways within the peripheral and/or central nervous system.
Q2: What structural features of Endothelin-1 are essential for its nociceptive effects, and how does this relate to this compound?
A: Research indicates that the C-terminal hexapeptide of Endothelin-1 alone is insufficient to induce a nociceptive response []. This suggests that other structural elements within the full Endothelin-1 molecule are crucial for receptor binding and activation leading to nociception. Interestingly, while this compound shares some structural similarities with Endothelins, it lacks the C-terminal tail present in Endothelin-1. This highlights that the structural requirements for activating Endothelin receptors to induce nociception might differ between this compound and Endothelin-1. Further research is needed to elucidate the precise binding sites and conformational changes induced by this compound on ETA receptors to elicit its nociceptive effects.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-chloro-N-[2-(4-methylpiperazin-1-yl)ethyl]-1,2,3,4-tetrahydroacridin-9-amine](/img/structure/B593339.png)

![Theophylline, [8-3H]](/img/structure/B593345.png)

![Furo[3,4-f][1,3]benzoxazole](/img/structure/B593347.png)

![N-[[1-(5-hydroxypentyl)-1H-indazol-3-yl]carbonyl]-L-valine,methylester](/img/structure/B593350.png)
![17beta-Hydroxy-androstano[3,2-c]isoxazole](/img/structure/B593352.png)
![[3,2-c]Pyrazole-androst-4-en-17beta-ol](/img/structure/B593353.png)



